molecular formula C28H26N2O3S B3570743 N-BENZYL-2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)BENZAMIDE

N-BENZYL-2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)BENZAMIDE

Cat. No.: B3570743
M. Wt: 470.6 g/mol
InChI Key: MGYSEHZVAVTFJI-UHFFFAOYSA-N
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Description

N-BENZYL-2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)BENZAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of benzyl and sulfonamido groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzylamine derivatives. The process includes:

    N-Benzylation: Benzylamine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzylbenzylamine.

    Sulfonamidation: The N-benzylbenzylamine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamido derivative.

    Amidation: Finally, the sulfonamido derivative is reacted with benzoyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The benzyl and sulfonamido groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-BENZYL-2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-BENZYL-2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylbenzamide: A simpler analog with similar structural features but lacking the sulfonamido group.

    N-Phenethylbenzamide: Contains a phenethyl group instead of a benzyl group, leading to different chemical properties.

    N-Benzyloxybenzamide: Features a benzyloxy group, which affects its reactivity and applications.

Uniqueness

N-BENZYL-2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)BENZAMIDE stands out due to the presence of both benzyl and sulfonamido groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-benzyl-2-[benzyl-(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O3S/c1-22-16-18-25(19-17-22)34(32,33)30(21-24-12-6-3-7-13-24)27-15-9-8-14-26(27)28(31)29-20-23-10-4-2-5-11-23/h2-19H,20-21H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYSEHZVAVTFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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